molecular formula C34H30N4O5 B10879654 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide

Cat. No.: B10879654
M. Wt: 574.6 g/mol
InChI Key: ZFMNLDXHZHQCDN-GUBAARJWSA-N
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Description

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE involves multiple steps, starting with the preparation of the pyrrole core. The key steps include:

    Formation of the Pyrrole Core: This is typically achieved through a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Furylmethyl Group: This step involves the alkylation of the pyrrole core with a furylmethyl halide under basic conditions.

    Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.

    Formation of the Acetamide Moiety: This involves the reaction of the intermediate compound with an acylating agent to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-2-({[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C34H30N4O5

Molecular Weight

574.6 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C34H30N4O5/c1-23(26-16-17-29(40-2)30(19-26)41-3)37-43-22-31(39)36-34-28(20-35)32(24-11-6-4-7-12-24)33(25-13-8-5-9-14-25)38(34)21-27-15-10-18-42-27/h4-19H,21-22H2,1-3H3,(H,36,39)/b37-23+

InChI Key

ZFMNLDXHZHQCDN-GUBAARJWSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)/C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC(=NOCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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